molecular formula C10H9BN2O3 B1422124 6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID CAS No. 918138-38-2

6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID

Cat. No.: B1422124
CAS No.: 918138-38-2
M. Wt: 216 g/mol
InChI Key: OKBZLPTXOVQGGP-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yloxy)pyridine-3-boronic acid (CAS 918138-38-2) is an organoboron compound with the molecular formula C 10 H 9 BN 2 O 3 and a molecular weight of 216.00 g/mol . This heteroaromatic boronic acid is a solid with a melting point of 186 °C . As a boronic acid, it belongs to a class of compounds widely used as building blocks and intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction . In this palladium-catalyzed reaction, the compound can transmetallate its organic residue, enabling the formation of new carbon-carbon bonds to construct complex biaryl structures . The presence of two nitrogen atoms in its core structure makes it a valuable precursor for synthesizing nitrogen-containing molecules for pharmaceutical and materials science research. It must be stored in a freezer at -20°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(6-pyridin-3-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O3/c14-11(15)8-3-4-10(13-6-8)16-9-2-1-5-12-7-9/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBZLPTXOVQGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CN=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681899
Record name {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918138-38-2
Record name B-[6-(3-Pyridinyloxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918138-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

This method is the most commonly used for the synthesis of heteroaryl boronic acids and their derivatives, including 6-(Pyridin-3-yloxy)pyridine-3-boronic acid.

  • Procedure : A halogenated pyridine (e.g., 3-bromo-6-chloropyridine) is coupled with pyridin-3-ylboronic acid under palladium catalysis.
  • Catalysts : Tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.
  • Bases : Potassium carbonate or sodium carbonate.
  • Solvents : Mixtures of 1,4-dioxane and water, acetonitrile and water, or ethanol and toluene.
  • Conditions : Reflux temperatures around 80–100 °C, inert atmosphere (nitrogen), reaction times ranging from 3.5 to 28 hours depending on substrate and conditions.
  • Yields : High yields reported, typically 76–98% under optimized conditions.

Example Reaction Conditions and Yields

Entry Catalyst Base Solvent System Temp (°C) Time (h) Yield (%) Notes
1 Tetrakis(triphenylphosphine)palladium(0) Potassium carbonate 1,4-Dioxane/Water 80 16 98 Inert atmosphere, nitrogen
2 Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) Sodium carbonate Acetonitrile/Water 100 4 76 Nitrogen purged
3 Tetrakis(triphenylphosphine)palladium(0) Potassium carbonate Ethanol/Toluene Reflux 28 26 Longer reaction time, lower yield

This approach is robust and allows for the coupling of various substituted pyridines to form the ether linkage and install the boronic acid functionality.

Metal-Halogen Exchange Followed by Borylation

This method involves the generation of a pyridyl lithium intermediate via halogen-lithium exchange at low temperature, followed by reaction with trialkyl borates to install the boronic acid group.

  • Procedure : A halopyridine is treated with n-butyllithium at low temperature (-70 to -75 °C) to form the organolithium intermediate.
  • Borylation : The intermediate is quenched with trialkyl borate (e.g., triisopropyl borate).
  • Work-up : Acidic aqueous work-up to afford the boronic acid.
  • Advantages : Allows for regioselective installation of boronic acid groups.
  • Challenges : Requires strict temperature control and inert atmosphere to prevent side reactions.

This method is particularly useful for synthesizing pyridinylboronic acids that are difficult to access via direct cross-coupling.

Directed Ortho-Metalation (DoM) and Borylation

Directed ortho-metalation uses a directing group on the pyridine ring to facilitate lithiation at the ortho position, followed by borylation.

  • Procedure : A substituted pyridine bearing a directing metalation group is treated with a strong base such as lithium diisopropylamide (LDA) to lithiate the ortho position.
  • Borylation : The lithiated intermediate is reacted with trialkyl borate.
  • Outcome : Provides access to pyridinylboronic acids with substitution patterns otherwise difficult to achieve.
  • Limitations : Requires suitable directing groups and careful control of reaction conditions.

This method is well-documented for the synthesis of substituted pyridinylboronic acids and esters.

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Palladium-Catalyzed Cross-Coupling Halopyridine + Pyridinylboronic acid, Pd catalyst, base, reflux High yield, well-established Requires expensive Pd catalysts, sensitive to air/moisture 76–98
Metal-Halogen Exchange + Borylation Halopyridine, n-BuLi, trialkylborate, low temp (-70 °C) Regioselective, versatile Low temp required, air-sensitive Moderate to high
Directed Ortho-Metalation + Borylation Substituted pyridine with directing group, strong base, trialkylborate Access to difficult substitution patterns Requires directing groups, complex optimization Moderate
  • The palladium-catalyzed cross-coupling method is the most practical and widely used approach for synthesizing this compound due to its operational simplicity and high yields.
  • The metal-halogen exchange method offers better regioselectivity but demands stringent reaction conditions and handling.
  • Directed ortho-metalation is valuable for synthesizing boronic acids with specific substitution patterns but is less commonly applied for this particular compound due to the need for directing groups.
  • Purification techniques such as silica gel chromatography and recrystallization are commonly employed to achieve high purity (>99%) of the final product.
  • Solvent choice and base selection significantly impact yield and purity; polar aprotic solvents and inorganic bases like potassium carbonate are preferred.
  • The boronic acid functional group is sensitive to moisture, necessitating careful handling and storage.

The preparation of this compound is effectively achieved through palladium-catalyzed cross-coupling reactions between halogenated pyridines and pyridinylboronic acids, supported by alternative methods such as metal-halogen exchange and directed ortho-metalation for specific synthetic challenges. Optimization of catalyst, base, solvent, and reaction conditions is crucial for high yield and purity. These methods are supported by extensive research and patent literature, confirming their reliability and applicability in advanced organic synthesis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : One of the primary applications of 6-(pyridin-3-yloxy)pyridine-3-boronic acid is its role as an inhibitor of bacterial efflux pumps. Research indicates that derivatives of this compound can inhibit the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of antibiotics like ciprofloxacin. For instance, specific derivatives showed a fourfold increase in ciprofloxacin activity, suggesting their potential use as co-therapeutic agents in treating resistant bacterial infections .

Cancer Treatment : The compound has also been investigated for its potential as an anticancer agent. Boronic acids are known to interact with various biological targets, including proteasomes and kinases, which are crucial in cancer cell proliferation and survival. Some studies have suggested that modifications to the boronic acid structure can enhance its selectivity and potency against cancer cell lines .

Biochemical Applications

Enzyme Inhibition : The compound has shown promise as a reversible inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit specific kinases that play a role in inflammatory responses, indicating its potential application in treating inflammatory diseases.

Structure-Activity Relationship Studies : Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity. Various studies have systematically modified the pyridine ring and boronic acid moiety to evaluate their impact on biological efficacy, leading to the identification of more potent compounds .

Materials Science

Synthesis of Functional Materials : The compound's boronic acid functionality allows it to participate in Suzuki coupling reactions, a widely used method for synthesizing biaryl compounds. This property has led to its application in developing organic semiconductors and other functional materials .

Case Studies

  • Inhibition of Efflux Pumps :
    • A study synthesized several 6-substituted pyridine-3-boronic acids and evaluated their ability to inhibit the NorA efflux pump. The results demonstrated that specific derivatives significantly increased the accumulation of ethidium bromide in resistant Staphylococcus aureus strains, confirming their role as efflux pump inhibitors .
  • Anticancer Activity :
    • Research on boronic acid derivatives indicated that they could induce apoptosis in various cancer cell lines by inhibiting proteasome activity. For instance, a derivative was found to effectively reduce tumor growth in xenograft models .
Compound NameActivity TypeTargetEfficacy
This compoundEfflux Pump InhibitionNorA (S. aureus)4-fold increase
Derivative AAnticancerProteasomeSignificant
Derivative BAnti-inflammatoryJNK KinasesModerate

Table 2: Structure-Activity Relationships

Modification TypeEffect on ActivityReference
Substituent on Pyridine RingIncreased potency
Boron Atom ModificationEnhanced selectivity

Comparison with Similar Compounds

Key Observations:

Neopentyloxy () and cyclopropylmethoxy () groups also increase steric bulk but enhance thermal stability and selectivity in reactions.

Electronic Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) lower the pKa of the boronic acid, increasing its reactivity in basic conditions .
  • Electron-donating groups (e.g., ethoxy in ) raise the pKa, requiring harsher reaction conditions for activation .

Solubility and Storage :

  • Hydrophilic substituents (e.g., hydroxypropan in ) improve water solubility but necessitate cold storage to prevent decomposition .
  • Lipophilic groups (e.g., neopentyloxy ) favor organic solvent systems but may complicate purification .

Applications :

  • Most analogs are utilized in Suzuki-Miyaura couplings for synthesizing biaryl structures.
  • Trifluoromethyl-substituted derivatives () are critical in fluorinated drug development .

Research Findings and Data Gaps

  • Synthetic Challenges: The pyridin-3-yloxy group’s bulkiness complicates purification, as noted in analogous compounds like 6-(neopentyloxy)pyridine-3-boronic acid .
  • Reactivity Data : Detailed kinetic studies for the target compound are absent in the provided evidence, though trends from analogs suggest slower coupling rates compared to less hindered derivatives.
  • Thermal Stability : Thermogravimetric analysis (TGA) data from (e.g., for 3-thiophenylboronic acid) indicate mass loss profiles that could guide storage recommendations for similar boronic acids.

Biological Activity

6-(Pyridin-3-yloxy)pyridine-3-boronic acid (CAS No. 918138-38-2) is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug discovery. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C10H9BN2O3C_{10}H_{9}BN_{2}O_{3} and a molecular weight of 216.01 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids can act as enzyme inhibitors by binding to the active sites of proteases or kinases, thereby modulating their activity. For instance, studies have shown that similar boronic acid derivatives can inhibit the activity of certain kinases involved in cell signaling pathways related to cancer progression and metabolism .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values suggesting potent activity compared to established chemotherapeutics .

Table 1: In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)Reference
This compoundMCF-72.95 ± 0.15
AbemaciclibMCF-7238

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it was found to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This inhibition can lead to cell cycle arrest and subsequent apoptosis in tumor cells .

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 (nM)Reference
CDK6Competitive290
CDK4CompetitiveNot specified

Case Studies

  • In Vivo Efficacy : A study involving mouse models demonstrated that compounds similar to this compound significantly reduced tumor growth in xenograft models. The efficacy was measured by the reduction in tumor volume compared to control groups, indicating the potential for therapeutic applications in oncology .
  • Pharmacokinetics : Research on the pharmacokinetic profile of this compound showed favorable absorption and distribution characteristics in vivo, making it a candidate for further development as an oral therapeutic agent .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 6-(pyridin-3-yloxy)pyridine-3-boronic acid, and how should key NMR signals be interpreted?

  • Answer : Use a combination of 1H^1H/13C^{13}C-NMR, FT-IR, Raman, and UV-Vis spectroscopy. For NMR:

  • Pyridinyl protons typically appear as doublets or triplets in δ 7.0–8.5 ppm due to coupling with adjacent protons.
  • The boronic acid group (-B(OH)2_2) may show broad signals (~δ 6–9 ppm) depending on hydration and pH.
  • Assign peaks using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
    • Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian 09 with B3LYP/6-31G(d)) to confirm structural assignments .

Q. How can this compound be synthesized with high purity, and what purification methods are effective?

  • Answer :

  • Synthesis : Use Suzuki-Miyaura coupling between 3-bromo-6-(pyridin-3-yloxy)pyridine and bis(pinacolato)diboron under Pd(PPh3_3)4_4 catalysis in THF/Na2 _2CO3_3 (80°C, 12h) .
  • Purification :
  • Recrystallization : Use methanol/water (7:3) to remove unreacted boronic ester.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) for residual catalyst removal .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

  • Answer : Store under inert atmosphere (N2_2) at –20°C in anhydrous DMSO or THF. Degradation occurs via hydrolysis of the boronic acid group; avoid aqueous solvents unless stabilized with 1,2-dimethoxyethane .

Advanced Research Questions

Q. How can competing side reactions (e.g., boronic acid self-condensation) be suppressed during its use in Suzuki couplings?

  • Answer :

  • Optimize Conditions : Use excess aryl halide (1.5 eq.) and maintain pH 7–9 with Na2 _2CO3_3 to prevent boroxine formation.
  • Ligand Screening : Test bidentate ligands like SPhos or XPhos to enhance catalytic efficiency and reduce homocoupling .
  • Kinetic Monitoring : Track reaction progress via HPLC to identify early-stage intermediates and adjust catalyst loading .

Q. How do pH variations affect the compound’s stability and reactivity in aqueous-phase catalytic systems?

  • Answer :

  • Acidic Conditions (pH < 5) : Rapid hydrolysis of the boronic acid group to phenol derivatives occurs, confirmed by 11B^{11}B-NMR showing loss of B(OH)2_2 signals .
  • Alkaline Conditions (pH > 10) : Stabilizes boronate anions but may deactivate Pd catalysts. Use buffered systems (e.g., phosphate buffer, pH 8.5) for aqueous Suzuki reactions .

Q. What computational approaches are suitable for resolving contradictions between experimental and theoretical data (e.g., bond lengths or vibrational frequencies)?

  • Answer :

  • DFT Refinement : Recalculate using solvent-corrected models (e.g., PCM for DMSO) and higher basis sets (6-311++G(d,p)) to match experimental IR/Raman spectra .
  • Molecular Dynamics : Simulate solvation effects to explain discrepancies in NMR chemical shifts .

Q. How can this compound’s compatibility with sensitive functional groups (e.g., aldehydes or nitro groups) be evaluated in multi-step syntheses?

  • Answer :

  • Orthogonal Protection : Temporarily protect the boronic acid as a trifluoroborate salt during aldehyde/nitro-group reactions .
  • Stepwise Screening : Test reactivity in model reactions (e.g., with 4-nitrobenzaldehyde) under varying conditions (temperature, solvent) to identify tolerance thresholds .

Methodological Notes

  • Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to systematically optimize reaction parameters (e.g., catalyst, solvent, temperature) .
  • Contradiction Analysis : Cross-validate conflicting spectral data with alternative techniques (e.g., X-ray crystallography for bond-length verification) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID
Reactant of Route 2
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6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID

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